(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Overview
Description
Pyrazole compounds, which include a 1H-pyrazol-5-yl group, are known for their diverse pharmacological effects, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds, like the one which contains a fluorophenyl group, are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Scientific Research Applications
Building Blocks in Chemical Synthesis
“(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” can be used as a building block in chemical synthesis . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Therapeutic Potential
Compounds containing similar structures have shown a broad range of therapeutic activities. For example, imidazole containing compounds (which also have a five-membered heterocyclic moiety with two nitrogen atoms) have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Transition-Metal Chemistry
Heterocycles like “(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” have found applications in transition-metal chemistry as an analytical reagent . They are used for complexation with metals and as antioxidant additives to fuels .
Pharmaceutical Research
“(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” and similar compounds can be used in pharmaceutical research . They can be used to explore the full scope of drug knowledge tailored for pharmaceutical research needs .
Future Directions
The future directions for research on a compound often depend on its known properties and potential applications. Given the diverse pharmacological effects of pyrazole compounds , future research could explore the potential applications of “(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” in medicine.
properties
IUPAC Name |
[4-fluoro-3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)9-6-8(7-13)2-3-10(9)12/h2-6H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZPVPTZIIBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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